molecular formula C7H10ClFN2 B6249710 (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride CAS No. 1391351-76-0

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No. B6249710
CAS RN: 1391351-76-0
M. Wt: 176.6
InChI Key:
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Description

(1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride, also known as 1-Fluoropyridin-3-yl-ethan-1-amine hydrochloride, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, crystalline powder that is soluble in water and other solvents, and is used in a variety of laboratory experiments. This compound is often used as a prodrug, a precursor to a drug, in order to increase the effectiveness of the drug. It is also used in the synthesis of other compounds and as a reagent in chemical reactions.

Scientific Research Applications

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloridedin-3-yl-ethan-1-amine hydrochloride has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a precursor to drugs, and as a prodrug to increase the effectiveness of drugs. It is also used in the synthesis of other compounds, such as antibiotics, hormones, and other pharmaceuticals. Additionally, it is used as a catalyst in a variety of reactions, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloridedin-3-yl-ethan-1-amine hydrochloride is not fully understood, however, it is believed to act as a prodrug, a precursor to a drug, by increasing the effectiveness of the drug. It is believed that the compound increases the solubility of the drug, allowing it to be more easily absorbed by the body. Additionally, it is believed to increase the bioavailability of the drug, allowing it to be more easily absorbed by the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloridedin-3-yl-ethan-1-amine hydrochloride are not fully understood, however, it is believed to increase the solubility and bioavailability of the drug, allowing it to be more easily absorbed by the body. Additionally, it is believed to increase the effectiveness of the drug, by increasing its solubility and bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloridedin-3-yl-ethan-1-amine hydrochloride in laboratory experiments are that it is a relatively inexpensive compound and is easily synthesized. Additionally, it is highly soluble in water and other solvents, making it easy to use in a variety of experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, and therefore its effects on the body are not fully known.

Future Directions

There are a number of potential future directions for (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloridedin-3-yl-ethan-1-amine hydrochloride. One potential direction is to further investigate its mechanism of action and its effects on the body. Additionally, further research could be done to explore its potential applications in drug synthesis and development. Another potential direction is to explore its use as a catalyst in a variety of reactions, as well as its use as an intermediate in the synthesis of other compounds. Finally, further research could be done to explore its potential use as a prodrug, a precursor to a drug, in order to increase the effectiveness of the drug.

Synthesis Methods

The synthesis of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloridedin-3-yl-ethan-1-amine hydrochloride is typically carried out by the reaction of 2-Fluoropyridine with ethyl chloroformate, followed by the addition of hydrochloric acid. This reaction is usually carried out in an aqueous medium at a temperature of around 80-90°C. The reaction is typically complete within 1-2 hours, and yields a white crystalline powder. The purity of the product can be determined by gas chromatography or high-performance liquid chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-fluoropyridine", "ethylamine", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "diethyl ether", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Synthesis of (2-fluoropyridin-3-yl)ethan-1-amine", "2-fluoropyridine is reacted with ethylamine in the presence of sodium hydroxide to form (2-fluoropyridin-3-yl)ethan-1-amine.", "Step 2: Protection of amine group", "The amine group of (2-fluoropyridin-3-yl)ethan-1-amine is protected by reacting it with acetic anhydride and triethylamine to form the corresponding acetamide.", "Step 3: Reduction of acetamide", "The acetamide is reduced using sodium borohydride to form the corresponding amine.", "Step 4: Protection of amine group", "The amine group of the product from step 3 is protected by reacting it with ethyl chloroformate and triethylamine to form the corresponding carbamate.", "Step 5: Quaternization", "The carbamate is quaternized with hydrochloric acid to form the desired product, (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride.", "Step 6: Purification", "The product is purified by recrystallization from diethyl ether/methanol and dried under vacuum to obtain the final product." ] }

CAS RN

1391351-76-0

Product Name

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride

Molecular Formula

C7H10ClFN2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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